2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
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Overview
Description
2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a complex organic compound that features a nitro group, a thiazole ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can activate or stop various biochemical pathways .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with a suitable benzoyl chloride derivative under basic conditions to form the thiazole ring . The nitro group is then introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid . The final step involves the coupling of the thiazole derivative with 2-nitrobenzoic acid under carbamoylation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst
Hydrolysis: Aqueous acid or base
Major Products
Reduction: 2-Amino-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Substitution: Various substituted thiazole derivatives
Hydrolysis: 2-Nitrobenzoic acid and 4-phenyl-1,3-thiazol-2-amine
Scientific Research Applications
2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological systems, particularly enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is unique due to the combination of a nitro group, a thiazole ring, and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S/c21-15(11-7-4-8-13(20(24)25)14(11)16(22)23)19-17-18-12(9-26-17)10-5-2-1-3-6-10/h1-9H,(H,22,23)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJIHXLFACGVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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